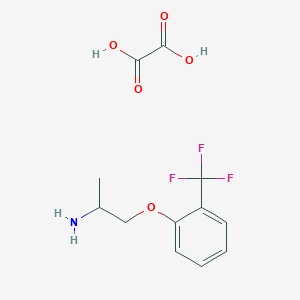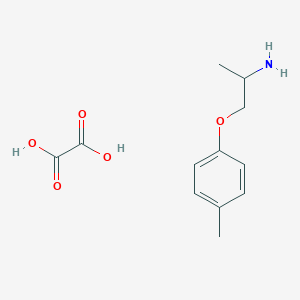
1-Benzyl-7-methyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-7-methyl-1,4-diazepan-5-one is a synthetic organic compound belonging to the diazepane family It is characterized by a seven-membered ring structure with a benzyl group and a methyl group attached to the nitrogen atoms
準備方法
The synthesis of 1-Benzyl-7-methyl-1,4-diazepan-5-one typically involves a multi-step process. One common synthetic route includes the coupling of benzaldehyde with methyl vinyl ketone, followed by the formation of an azide intermediate using methyl nitrite. The final product is obtained through a reduction step, often employing hydrogenation techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through advanced purification techniques such as liquid chromatography and high-performance liquid chromatography .
化学反応の分析
1-Benzyl-7-methyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the diazepane ring, leading to the formation of smaller fragments.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for hydrogenation), potassium permanganate, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-7-methyl-1,4-diazepan-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of human nitric oxide synthesis, which could have implications in treating conditions related to nitric oxide dysregulation.
Neurological Disorders: The compound exhibits inhibitory activity on calcium channels, making it a candidate for the treatment of epilepsy and other neurological disorders in animal models.
作用機序
The mechanism of action of 1-Benzyl-7-methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of nitric oxide synthesis, it likely binds to and inhibits the enzyme responsible for nitric oxide production. Additionally, its activity on calcium channels suggests that it may block or modulate these channels, thereby affecting neuronal excitability and neurotransmission .
類似化合物との比較
1-Benzyl-7-methyl-1,4-diazepan-5-one can be compared with other diazepane derivatives, such as:
1-Benzyl-1,4-diazepan-5-one: Similar in structure but lacks the methyl group, which may affect its pharmacological properties and potency.
1-Benzyl-5-methyl-1,4-diazepane: Another derivative with a different substitution pattern, potentially leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-benzyl-7-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-9-13(16)14-7-8-15(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMRQLBJLSKFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076222.png)
![1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076228.png)






